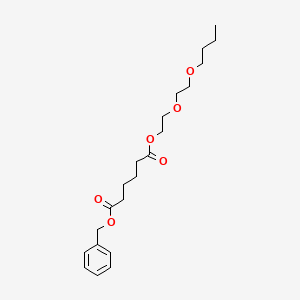
Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless, transparent liquid primarily used as a plasticizer to enhance the flexibility and durability of plastics and rubbers . This compound is also utilized in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate is typically synthesized through the esterification of adipic acid with 2-(2-butoxyethoxy)ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction . The general reaction scheme is as follows:
Adipic acid+2(2-(2-butoxyethoxy)ethanol)→Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of an acid catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the ester groups into alcohols under suitable reducing conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Adipic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols derived from the ester groups.
Aplicaciones Científicas De Investigación
Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate has several scientific research applications, including:
Mecanismo De Acción
The primary mechanism of action of Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and elasticity of the material . This compound does not have specific molecular targets or pathways in biological systems, as its primary function is to modify the physical properties of materials .
Comparación Con Compuestos Similares
Similar Compounds
Dioctyl phthalate (DOP): Another widely used plasticizer with similar applications in enhancing the flexibility of polymers.
Diisononyl phthalate (DINP): Used as a plasticizer in various industrial applications.
Di(2-ethylhexyl) adipate (DEHA): A plasticizer with similar chemical properties and applications.
Uniqueness
Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate is unique due to its specific chemical structure, which imparts distinct physical properties such as lower volatility and higher compatibility with certain polymers compared to other plasticizers . This makes it particularly valuable in applications requiring enhanced durability and flexibility .
Propiedades
Número CAS |
549533-42-8 |
|---|---|
Fórmula molecular |
C21H32O6 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
6-O-benzyl 1-O-[2-(2-butoxyethoxy)ethyl] hexanedioate |
InChI |
InChI=1S/C21H32O6/c1-2-3-13-24-14-15-25-16-17-26-20(22)11-7-8-12-21(23)27-18-19-9-5-4-6-10-19/h4-6,9-10H,2-3,7-8,11-18H2,1H3 |
Clave InChI |
MXMSRLWLJCUTEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCOC(=O)CCCCC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


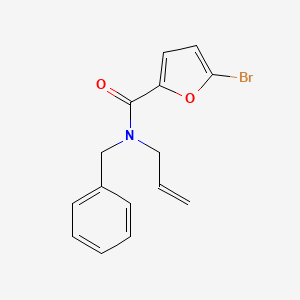
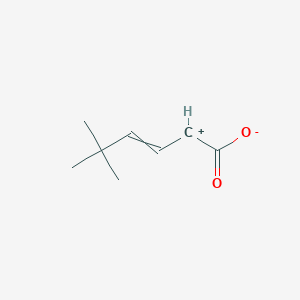
![(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14236702.png)
![Methyl 3-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14236710.png)
![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)
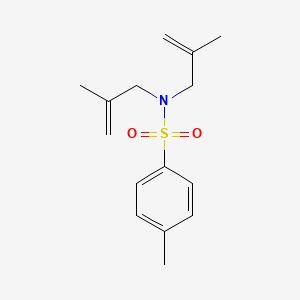
![1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one](/img/structure/B14236725.png)
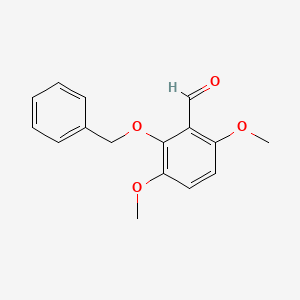
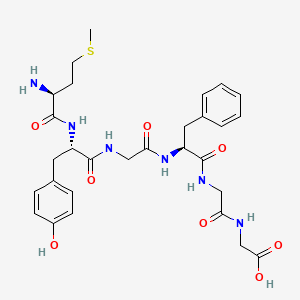
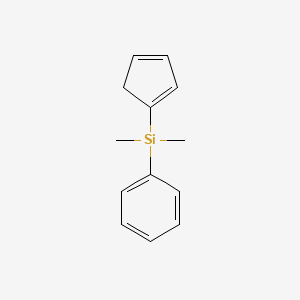
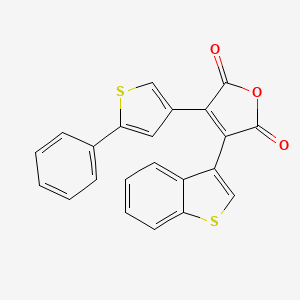

![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-4-methoxy-N-methylbenzamide](/img/structure/B14236771.png)
